![molecular formula C43H28N4 B14896988 9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)
9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic compound that features a unique structure combining benzimidazole and carbazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole) typically involves multi-step organic reactions. One common method includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst . The carbazole units are then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that can further modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen substituents
Propriétés
Formule moléculaire |
C43H28N4 |
|---|---|
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
9-[3-carbazol-9-yl-2-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C43H28N4/c1-2-15-29(16-3-1)45-39-26-13-8-21-34(39)44-43(45)42-40(46-35-22-9-4-17-30(35)31-18-5-10-23-36(31)46)27-14-28-41(42)47-37-24-11-6-19-32(37)33-20-7-12-25-38(33)47/h1-28H |
Clé InChI |
KAQNKASMSKIMCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=C(C=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)

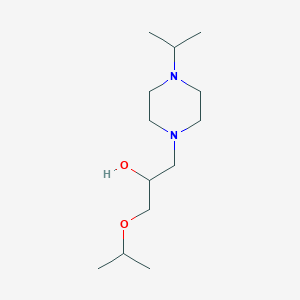
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

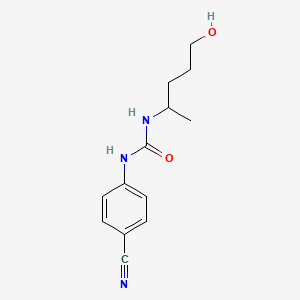
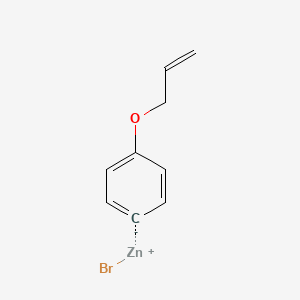

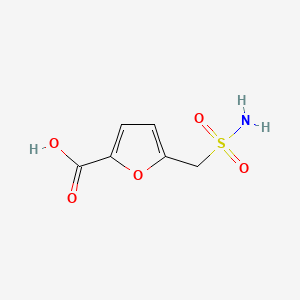
![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
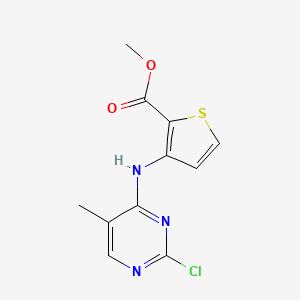
![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

